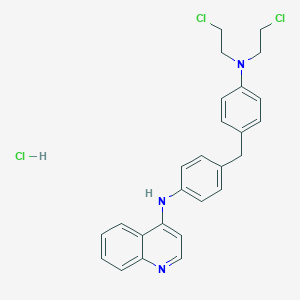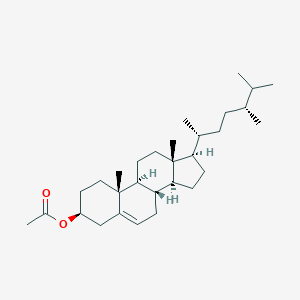
Campesteryl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Campesteryl acetate is a natural compound that is found in a variety of plant and animal sources. It is a type of sterol ester that has been studied extensively for its potential use in various scientific applications. Campesteryl acetate is synthesized by the esterification of campesterol with acetic acid, and it has been shown to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Utilization
- Synthesis of Campesteryl Acetate: Campesteryl acetate and its epimers have been synthesized starting from optically active compounds. These epimers show different utilization by certain larvae, indicating a potential application in biological studies (Ikan, Markus, & Bergmann, 1970).
Biosynthesis Studies
- Biosynthesis in Plant Cells: In cultured cells of Amsonia elliptica, campesteryl acetate plays a role in the biosynthesis of 24-methylcholesterols, demonstrating its importance in plant sterol metabolism (Seo et al., 1992).
Enzyme Research
- Enzyme Immunoassays Utilization: Campesteryl acetate has been used in enzyme immunoassays for determining certain cyclic monophosphates, showcasing its utility in biochemical assays (Pradelles et al., 1989).
Plant Sterol Research
- Modulation of Cytokine Production: Research on plant sterols including campesteryl acetate has shown their potential in modulating cytokine production in human T cells, indicating immunomodulatory properties (Aherne & O'Brien, 2008).
- Cytotoxic Components in Plants: The sterols, including campesteryl acetate, isolated from certain plants have demonstrated cytotoxic activities against human carcinoma cell lines, suggesting potential therapeutic applications (Malek et al., 2009).
NMR Spectroscopy Studies
- NMR Spectroscopy of Sterols: NMR spectroscopy has been utilized to study the spectra of campesteryl acetate and its isomers, providing insights into its structural characteristics (Thompson et al., 1972).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties: Campesteryl acetate has been identified in plants exhibiting antimicrobial and antioxidant activities, indicating its potential in natural product research for medical applications (Achika et al., 2020).
Nutritional and Health Implications
- Phytosterol Content in Human Tissues: Campesteryl acetate, as a phytosterol, has been measured in human tissues and plasma, providing insights into its role and concentration in human health (Haddad et al., 1970).
Propiedades
Número CAS |
1900-53-4 |
|---|---|
Nombre del producto |
Campesteryl acetate |
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Clave InChI |
JOBAYBRAHVTSSW-NTUCOQBPSA-N |
SMILES isomérico |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Sinónimos |
campesterol acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



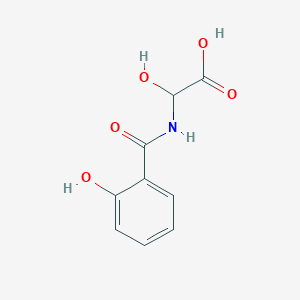
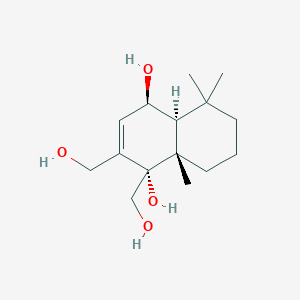
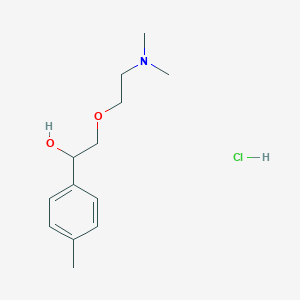
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
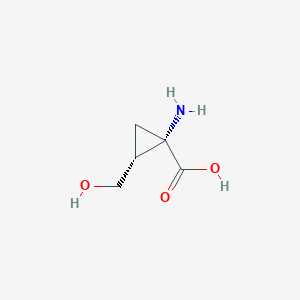
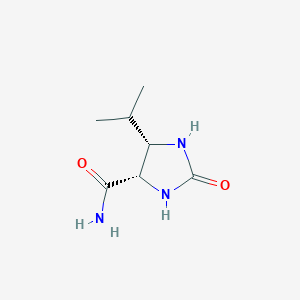
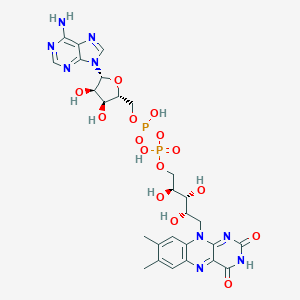
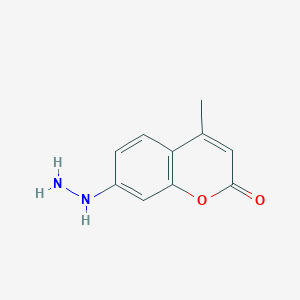
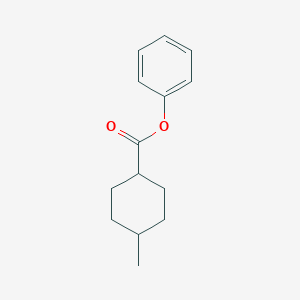
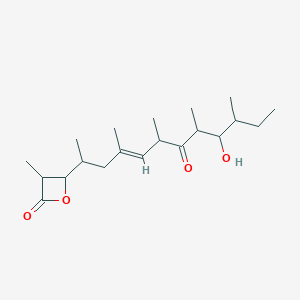
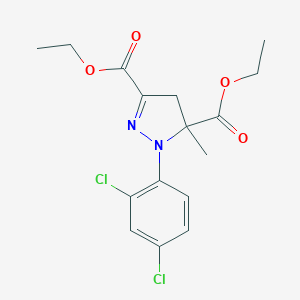
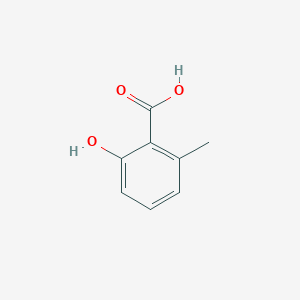
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
